molecular formula C7H11FO B13213233 2-Fluoro-4-methylcyclohexanone CAS No. 696-03-7

2-Fluoro-4-methylcyclohexanone

Cat. No.: B13213233
CAS No.: 696-03-7
M. Wt: 130.16 g/mol
InChI Key: DUXQRPBDEOGHFQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-cyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by a six-membered ring structure with a ketone functional group, a fluorine atom, and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methyl-cyclohexanone can be achieved through several methods. One common approach involves the fluorination of 4-methyl-cyclohexanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-4-methyl-cyclohexanone may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of 4-methyl-cyclohexanone, followed by fluorination using a suitable fluorinating agent under controlled conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-4-methyl-cyclohexanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-fluoro-4-methyl-cyclohexanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

2-Fluoro-4-methyl-cyclohexanone can be compared with other similar compounds, such as:

    4-Methyl-cyclohexanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoro-cyclohexanone: Lacks the methyl group, which affects its steric and electronic properties.

    2-Fluoro-4-methyl-cyclohexanol: The alcohol derivative of 2-fluoro-4-methyl-cyclohexanone, with different reactivity and applications.

Properties

CAS No.

696-03-7

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

2-fluoro-4-methylcyclohexan-1-one

InChI

InChI=1S/C7H11FO/c1-5-2-3-7(9)6(8)4-5/h5-6H,2-4H2,1H3

InChI Key

DUXQRPBDEOGHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)F

Origin of Product

United States

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